molecular formula C15H22Cl2N2O2S B3406439 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 321713-91-1

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B3406439
CAS No.: 321713-91-1
M. Wt: 365.3 g/mol
InChI Key: YHAVHOWKXPUEAV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, identified in research as "compound 124," is a novel allosteric inhibitor that specifically prevents the activation of I kappa B kinase β (IKKβ) . Unlike conventional ATP-competitive inhibitors, this compound uniquely targets the inactive conformation of IKKβ. It binds to an allosteric site located between the kinase domain (KD) and the ubiquitin-like domain (ULD), a mechanism confirmed by molecular dynamics simulations . This binding action decreases the phosphorylation level of Ser177/181 on IKKβ, thereby blocking its activation upon stimulation by signals such as TNFα . In cellular studies, this inhibitor demonstrated the ability to abrogate TNFα-induced nuclear translocation of NF-κB/p65 and effectively inhibited IκBα phosphorylation and NF-κB transcriptional activity with an IC50 of approximately 35 μM in reporter gene assays . It has shown activity in various cell lines, including HEK293T, HeLa, and SK-N-AS, with negligible cytotoxicity reported at effective concentrations . This inhibitor provides a valuable chemical probe for studying the IKKβ enzyme cycle, its regulatory mechanisms, and the broader NF-κB signaling pathway, which is implicated in chronic inflammation, immune response, and cancers . As the first reported allosteric inhibitor that prevents IKKβ activation, it also presents a promising starting point for the further discovery of highly specific therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2S/c1-14(2)8-10(9-15(3,4)19-14)18-22(20,21)11-5-6-12(16)13(17)7-11/h5-7,10,18-19H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVHOWKXPUEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow reactors allow for better control over reaction parameters, leading to higher yields and purities. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.

Case Study : A study demonstrated that derivatives of this compound showed activity against resistant strains of Staphylococcus aureus, highlighting their potential in treating infections where conventional antibiotics fail.

2. Anticancer Properties
The sulfonamide group in this compound is known for its role in anticancer drug development. Research has shown that similar sulfonamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : In vitro studies have revealed that certain sulfonamide derivatives can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide could be further investigated for its anticancer potential.

Chemical Synthesis and Modifications

The synthesis of 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the chlorination of benzenesulfonamide followed by nucleophilic substitution with the appropriate piperidine derivative. This synthetic pathway allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Potential Industrial Applications

1. Agricultural Chemicals
Due to its antimicrobial properties, this compound could be explored as a potential pesticide or fungicide. Its ability to target specific pathogens while being less harmful to beneficial organisms makes it an attractive candidate for sustainable agricultural practices.

2. Pharmaceutical Development
The unique structure of this compound positions it well for further development in pharmaceuticals. It can serve as a lead compound for synthesizing new drugs targeting various diseases due to its established biological activities.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The dichloro and tetramethylpiperidinyl groups contribute to its overall stability and reactivity, influencing its interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

3,4-Dichloro-N-[4-(4-Pyridinylmethyl)phenyl]benzenesulfonamide

Molecular Formula : C₁₈H₁₄Cl₂N₂O₂S
Key Structural Differences :

  • The sulfonamide nitrogen is substituted with a 4-(4-pyridinylmethyl)phenyl group instead of TMP.

Physicochemical and Functional Implications :

  • Solubility : The pyridine’s aromaticity may reduce solubility in polar solvents compared to the TMP derivative, which has alkyl groups favoring lipophilicity.
  • Electronic Effects : The pyridine’s electron-withdrawing nature could decrease the sulfonamide’s basicity relative to the electron-donating TMP group.
  • Binding Interactions : The pyridinylmethyl group enables hydrogen bonding via its nitrogen lone pair and π-π interactions, whereas TMP relies on steric shielding and weaker van der Waals forces .
Bis-TMP Naphthalimide

Molecular Formula : C₃₆H₄₄N₄O₄ (as per )
Key Structural Differences :

  • Contains a 1,8-naphthalimide core instead of a benzene ring.
  • Two TMP groups are attached to the naphthalimide nitrogen atoms.

Functional Implications :

  • Fluorescence Properties: The naphthalimide core provides strong fluorescence (large Stokes shift, high quantum yield), unlike the non-fluorescent sulfonamide derivatives.
  • Crystal Packing : Bis-TMP naphthalimide forms layered structures via N–H⋯O hydrogen bonds and avoids π-stacking due to steric hindrance from TMP groups. In contrast, the sulfonamide derivative’s packing may involve sulfonamide oxygen hydrogen bonding and steric TMP effects .
  • Applications : Bis-TMP naphthalimide is used as a fluorescent probe, while the sulfonamide derivatives are more likely tailored for bioactivity (e.g., enzyme inhibition).
General Sulfonamide Derivatives

Common structural motifs in sulfonamides include:

  • Aryl Chlorides : 3,4-Dichloro substitution enhances electrophilicity and target binding.
  • Bulky Amines : TMP and pyridinylmethyl groups modulate steric effects and solubility.

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Key Substituent Functional Group Interactions Notable Properties
Target Compound C₁₅H₂₀Cl₂N₂O₂S 2,2,6,6-Tetramethylpiperidinyl Steric hindrance, van der Waals Potential enzyme inhibition
3,4-Dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide C₁₈H₁₄Cl₂N₂O₂S 4-(4-Pyridinylmethyl)phenyl π-π stacking, H-bonding Enhanced aromatic interactions
Bis-TMP Naphthalimide C₃₆H₄₄N₄O₄ 1,8-Naphthalimide core N–H⋯O H-bonds, fluorescence Fluorescent labeling agent

Research Findings and Implications

  • Steric Effects : The TMP group in the target compound likely reduces intermolecular π-stacking (as seen in bis-TMP naphthalimide) and improves metabolic stability by shielding reactive sites .
  • Synthetic Accessibility : Both sulfonamide derivatives are synthesized via nucleophilic substitution between sulfonyl chlorides and amines, but steric hindrance in TMP may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) .

Biological Activity

3,4-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its unique structural properties and potential biological activities. This compound features dichloro substitutions on a benzenesulfonamide core and a tetramethylpiperidinyl group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure

  • IUPAC Name : 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
  • Molecular Formula : C15H22Cl2N2O2S
  • CAS Number : 321713-91-1

Synthesis

The synthesis typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base like triethylamine. The reaction is usually conducted in dichloromethane at temperatures ranging from 0 to 25°C to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition can lead to bacteriostatic effects against various pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide resulted in:

  • Inhibition of cell growth by approximately 50% at a concentration of 25 µM after 48 hours.
  • Induction of apoptosis , as evidenced by increased caspase activity and annexin V staining.

The proposed mechanism of action involves the interaction of the sulfonamide group with specific enzymes and receptors within biological systems. The compound may form hydrogen bonds with target proteins, altering their function and leading to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth.

Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. Investigations into its selectivity for different biological targets and potential off-target effects are crucial for assessing its therapeutic viability.

Q & A

Q. What are the optimal synthetic routes for 3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, and how can reaction yields be maximized?

The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3,4-dichlorobenzenesulfonyl chloride) with a tetramethylpiperidine amine. A two-step protocol is recommended:

Sulfonamide formation : React the sulfonyl chloride with 2,2,6,6-tetramethylpiperidin-4-amine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C.

Purification : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product. Yields >70% are achievable with strict moisture control .
Note: Competing side reactions (e.g., over-sulfonation) may occur if stoichiometry or temperature is not optimized.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzenesulfonamide linkage (e.g., aromatic protons at δ 7.2–8.0 ppm, sulfonamide NH at δ 5.5–6.0 ppm) and the tetramethylpiperidine moiety (δ 1.0–1.5 ppm for methyl groups).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 434.08 for C17_{17}H22_{22}Cl2_2N2_2O2_2S).
  • XRD Analysis : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What are the common reactivity patterns of this sulfonamide in organic synthesis?

  • Nucleophilic Substitution : The sulfonamide NH can act as a weak nucleophile in alkylation or acylation reactions.
  • Hydrogen Bonding : The sulfonamide group participates in N–H⋯O interactions, influencing supramolecular assembly in solid-state structures.
  • Acid/Base Stability : Resistant to hydrolysis under mild acidic/basic conditions (pH 3–10) due to steric protection from the tetramethylpiperidine group .

Advanced Questions

Q. How does the crystal structure of this compound inform its supramolecular behavior?

Single-crystal X-ray diffraction reveals:

  • Hydrogen-Bonded Layers : N–H⋯O interactions (donor-acceptor distance ~3.0 Å) organize molecules into parallel layers along the bc-plane.
  • Steric Effects : The tetramethylpiperidine group prevents π-stacking of the benzene ring, leading to T-shaped edge-to-face interactions instead.
  • Disorder : Partial disorder in the piperidine ring (occupancy ratio 0.7:0.3) suggests conformational flexibility, which may impact solubility .

Q. What mechanistic insights explain discrepancies in reaction kinetics for derivatives of this compound?

  • Steric Hindrance : Bulkier substituents on the piperidine ring slow nucleophilic attack in sulfonamide-forming reactions. Kinetic studies show a 30% rate reduction when comparing 2,2,6,6-tetramethylpiperidine to unsubstituted piperidine.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, enhancing yields compared to nonpolar solvents .

Q. How can researchers validate the biological activity of this compound, and what are common pitfalls?

  • Enzyme Inhibition Assays : Test against carbonic anhydrase or serine proteases using fluorogenic substrates. IC50_{50} values <10 µM suggest potent inhibition.
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl derivatives) to monitor intracellular localization. Confocal microscopy reveals accumulation in lysosomes due to the compound’s lipophilicity.
    Contradictions: False positives may arise from nonspecific binding; always include a scrambled-sulfonamide control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Reactant of Route 2
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3,4-dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

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